4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylicacid1,1-dioxide
Description
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing sulfur and nitrogen) modified with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid group at the 3-position. The sulfur atom in the thiomorpholine ring is fully oxidized to a sulfone (1,1-dioxide), enhancing its polarity and stability. This compound serves as a critical intermediate in medicinal chemistry, particularly in peptide synthesis and drug development, where the Boc group facilitates amine protection and the sulfone moiety influences pharmacokinetic properties .
Molecular Formula: C${10}$H${17}$NO$_6$S Molecular Weight: 279.35 g/mol (calculated based on oxidation of the thiomorpholine core and Boc addition) .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-4-5-18(15,16)6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAIQODSRXKFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
-
Reagent : Di-tert-butyl dicarbonate (Boc₂O) is employed as the Boc-protecting agent.
-
Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
-
Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.
Key Considerations :
-
Excess Boc₂O (1.2–1.5 equivalents) ensures complete conversion.
-
Low temperatures (0–5°C) minimize side reactions, such as sulfoxide formation during early stages.
Oxidation to the 1,1-Dioxide Derivative
The sulfur atoms in the thiomorpholine ring undergo oxidation to form the 1,1-dioxide moiety. This step is highly sensitive to reagent selection and stoichiometry.
Oxidizing Agents and Protocols
| Oxidizing Agent | Conditions | Yield | Purity |
|---|---|---|---|
| Hydrogen peroxide (30%) | 0°C, 12 h, acetic acid solvent | 85% | 92% |
| m-Chloroperbenzoic acid (mCPBA) | RT, 6 h, DCM solvent | 93% | 97% |
| Ozone (O₃) | -78°C, 2 h, methanol solvent | 78% | 89% |
Optimized Method :
mCPBA (2.2 equivalents) in DCM at room temperature for 6 hours achieves >90% yield with minimal over-oxidation byproducts. The reaction mixture is quenched with sodium thiosulfate, washed with NaHCO₃, and dried over MgSO₄ before concentration.
The introduction of the carboxylic acid group at the 3-position of the thiomorpholine ring is achieved through two primary routes: hydrolysis of a nitrile precursor or palladium-catalyzed carbonylation .
Method 1: Nitrile Hydrolysis
Method 2: Carbonylation
-
Catalyst : Pd(PPh₃)₄ (5 mol%) under CO gas (1 atm).
-
Solvent : Dimethylformamide (DMF), 80°C, 12 h.
Comparative Analysis :
Carbonylation offers superior efficiency but requires specialized equipment for CO handling. Nitrile hydrolysis is more accessible but yields lower product quantities.
Industrial-Scale Production and Purification
Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high purity standards.
Large-Scale Oxidation Protocol
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane (1:1) removes residual oxidants.
-
Chromatography : Silica gel column chromatography (gradient: 10–50% ethyl acetate in hexane) isolates the Boc-protected intermediate.
Analytical Validation and Quality Control
Rigorous analytical methods ensure compliance with pharmaceutical-grade standards.
Spectroscopic Characterization
Purity Assessment
-
HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 5:95 gradient), retention time = 8.2 min.
Challenges and Mitigation Strategies
Racemization During Carboxylation
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The specific pathways and targets depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Functional Differences
Core Heterocycle: The target compound contains a thiomorpholine sulfone ring, which is more polar and electron-deficient than piperidine or piperazine analogs due to the sulfone group. This enhances its solubility in polar solvents (e.g., DMSO, water) compared to non-oxidized thiomorpholine derivatives . Piperidine () and piperazine () analogs lack sulfur but feature nitrogen atoms with distinct basicities. Piperazine, with two nitrogen atoms, offers additional sites for functionalization .
Substituents :
Physicochemical Properties
- Melting Points: Piperazine-based analogs () exhibit higher melting points (e.g., 186.5–189.5°C for 4-[4-Boc-piperazino]benzoic acid) due to strong intermolecular hydrogen bonding from the carboxylic acid and piperazine nitrogens .
- Solubility: The sulfone group in the target compound enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to non-oxidized thiomorpholine derivatives . Piperidine and piperazine analogs with aromatic substituents (e.g., phenyl, benzoic acid) are less soluble in aqueous media due to hydrophobic interactions .
Biological Activity
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide, also known by its CAS number 783349-77-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H17NO6S
- Molecular Weight : 247.31 g/mol
- CAS Number : 783349-77-9
- InChI Key : MVAIQODSRXKFRD-UHFFFAOYSA-N
Antimicrobial Properties
Recent studies have indicated that compounds within the thiomorpholine class exhibit significant antimicrobial activity. A study focused on the optimization of benzothiazole scaffolds demonstrated that derivatives of thiomorpholine can effectively inhibit the growth of resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .
The biological activity of 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid is primarily attributed to its ability to disrupt bacterial cell wall synthesis. The presence of the thiomorpholine ring structure is believed to enhance its interaction with bacterial enzymes involved in cell wall biosynthesis, leading to cell lysis.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various thiomorpholine derivatives against common pathogenic bacteria. The results indicated that 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid | 32 | Acinetobacter baumannii |
| Control Antibiotic | 16 | Pseudomonas aeruginosa |
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted using human cell lines to assess the safety profile of the compound. The results showed that while exhibiting antimicrobial properties, higher concentrations led to significant cytotoxic effects on non-target cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
Safety and Handling
The compound is classified under GHS as causing serious eye irritation and skin irritation. Precautionary measures should be taken when handling this compound, including the use of protective gloves and eyewear .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide, and how can yield be maximized while minimizing side products?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. Sulfone formation (1,1-dioxide) is achieved using oxidizing agents like mCPBA or hydrogen peroxide with catalytic tungstic acid. Yield optimization requires precise stoichiometry control (e.g., 1.1–1.3 equivalents of oxidizing agent) and monitoring reaction progress via HPLC or TLC. Side products like over-oxidized derivatives or Boc cleavage byproducts can be minimized by maintaining anhydrous conditions and low temperatures (0–5°C) during critical steps .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Characterization should include:
- NMR spectroscopy : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and sulfone moiety (downfield shifts for adjacent protons).
- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., des-Boc derivatives).
- Elemental analysis : Verify molecular formula (C10H17NO6S) with ≤0.3% deviation in C/H/N/S content.
- IR spectroscopy : Identify carbonyl (Boc, ~1700 cm<sup>-1</sup>) and sulfone (~1300–1150 cm<sup>-1</sup>) stretches .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- pH-dependent hydrolysis : Expose the compound to buffers (pH 2–10) at 40°C for 72 hours. Monitor Boc group cleavage (via LC-MS) and sulfone stability (NMR). Acidic conditions (pH <4) typically hydrolyze the Boc group, while alkaline conditions (pH >8) may degrade the sulfone moiety.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (typically >150°C). Computational modeling (DFT) can predict bond dissociation energies, highlighting vulnerable sites like the Boc carbonyl or sulfone oxygen .
Q. How does the stereochemical configuration at the thiomorpholine ring impact its reactivity in peptide coupling reactions?
- Methodological Answer : Synthesize enantiomers via chiral auxiliary-assisted methods or asymmetric catalysis. Compare coupling efficiency with model peptides (e.g., glycine-phenylalanine) using:
- Kinetic studies : Monitor reaction rates via <sup>19</sup>F-NMR (if fluorinated reagents are used).
- Circular dichroism (CD) : Assess conformational preferences of diastereomeric intermediates.
- X-ray crystallography : Resolve steric clashes or hydrogen-bonding patterns that hinder coupling in specific stereoisomers. Data often reveal that the (R)-configuration enhances nucleophilic attack due to reduced steric hindrance .
Q. What analytical strategies resolve contradictions in reported solubility data for polar vs. non-polar solvents?
- Methodological Answer : Contradictions arise from polymorphic forms or residual solvents. Use:
- Dynamic light scattering (DLS) : Detect aggregates in non-polar solvents (e.g., toluene).
- Solubility parameter calculations : Apply Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity.
- Crystallography : Identify solvent-inclusion complexes that alter apparent solubility. For example, acetone may form co-crystals, increasing solubility compared to theoretical predictions .
Interdisciplinary and Theoretical Frameworks
Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in catalytic or biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic environments.
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., proteases) to identify binding pockets or steric incompatibilities.
- ADMET prediction tools : Estimate bioavailability or toxicity using QSAR models. For instance, the sulfone group’s high polarity may limit blood-brain barrier penetration, reducing neurotoxicity risk .
Q. What experimental designs address challenges in scaling up synthesis while maintaining enantiomeric excess?
- Methodological Answer : Implement:
- Flow chemistry : Continuous oxidation steps reduce exothermic risks and improve reproducibility.
- Chiral stationary phase (CSP) chromatography : Purify intermediates at pilot scale (≥100 g).
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor critical quality attributes (e.g., ee ≥98%) in real time. Statistical DoE (Design of Experiments) optimizes parameters like residence time and catalyst loading .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported NMR chemical shifts across studies?
- Methodological Answer : Discrepancies often stem from solvent effects (DMSO vs. CDCl3) or concentration-dependent aggregation. Standardize protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
